L-Valine methyl ester hydrochloride L-Valine methyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.: 6306-52-1
VCID: VC21537385
InChI: InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)6(8)9-3;/h4-5H,7H2,1-3H3;1H/t5-;/m0./s1
SMILES: CC(C)C(C(=O)OC)N.Cl
Molecular Formula: C22H38N2O4
Molecular Weight: 167.63 g/mol

L-Valine methyl ester hydrochloride

CAS No.: 6306-52-1

Cat. No.: VC21537385

Molecular Formula: C22H38N2O4

Molecular Weight: 167.63 g/mol

* For research use only. Not for human or veterinary use.

L-Valine methyl ester hydrochloride - 6306-52-1

CAS No. 6306-52-1
Molecular Formula C22H38N2O4
Molecular Weight 167.63 g/mol
IUPAC Name methyl (2S)-2-amino-3-methylbutanoate;hydrochloride
Standard InChI InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)6(8)9-3;/h4-5H,7H2,1-3H3;1H/t5-;/m0./s1
Standard InChI Key RUFMNUDFZKNXCE-ZLTKDMPESA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2
SMILES CC(C)C(C(=O)OC)N.Cl
Canonical SMILES CC(C)(C)OC(=O)NC(CC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2

Chemical Properties and Structure

PropertyValue
Chemical NameL-Valine methyl ester hydrochloride
Systematic NameMethyl 2-amino-3-methylbutanoate hydrochloride
Molecular FormulaC6H13NO2·HCl
Molecular Weight167.63 g/mol
Physical StateCrystalline solid
Application CategoryPharmaceutical intermediate, Reference standard

Synthesis Methods

The preparation of L-Valine methyl ester hydrochloride involves specific reaction conditions and parameters to ensure high yield and purity. Multiple synthesis routes have been developed, with the thionyl chloride method being particularly noteworthy.

Thionyl Chloride Method

This synthesis approach, documented in patent literature, offers a straightforward and economically viable route to L-Valine methyl ester hydrochloride . The process involves the following steps:

  • Addition of absolute methanol to a reactor with temperature control between -8°C and -10°C

  • Dropwise addition of thionyl chloride with continuous stirring

  • Initial reaction period of 0.8-1.5 hours at the controlled low temperature

  • Addition of L-valine under cooling conditions

  • Temperature elevation to ambient levels with stirring for 2.5-3.5 hours

  • Heating and refluxing at 60-70°C for 7-9 hours

  • Post-reaction processing including pressure reduction, crystallization, vacuum filtration, and recrystallization with absolute methyl-ethyl ether

Table 2: Synthesis Parameters for Thionyl Chloride Method

ParameterCondition
Initial Temperature-8°C to -10°C
Initial Reaction Time0.8-1.5 hours
Ambient Temperature Reaction2.5-3.5 hours
Reflux Temperature60-70°C
Reflux Duration7-9 hours
Molar Ratio (L-valine:SOCl2:methanol)1.0:1-1.5:20-21

The advantages of this method include simplicity, fewer reaction steps, minimal economic investment, and utilization of commonly available laboratory equipment . These factors make it particularly suitable for both research and industrial-scale production.

Validation ParameterDetails
PrecisionSystem precision and method repeatability
RecoveryExtraction efficiency and quantification accuracy
Linearity RangeConcentration range for reliable quantification
RobustnessMethod stability under varied conditions
Sample Solution StabilityAssessment of degradation over time

The validation results demonstrated high recovery rates and low relative standard deviation, confirming the method's suitability for determining the purity of L-Valine methyl ester hydrochloride . The method shows adequate reproducibility and specificity, making it appropriate for implementation in pharmaceutical quality control protocols in accordance with Good Manufacturing Practice (GMP) standards.

Applications in Pharmaceutical Industry

L-Valine methyl ester hydrochloride has established applications in pharmaceutical synthesis, particularly in the development of cardiovascular medications.

Role in Antihypertensive Drug Synthesis

The compound serves as a critical intermediate in the synthesis of antihypertensive drugs, medications designed to lower blood pressure in patients with hypertension . Its chemical properties make it particularly valuable in creating compounds that interact with specific biological targets involved in blood pressure regulation.

Valsartan Synthesis

One of the most significant applications of L-Valine methyl ester hydrochloride is its role in the synthesis of valsartan, an angiotensin II receptor blocker used in the treatment of hypertension, heart failure, and post-myocardial infarction .

In this synthesis pathway, the compound is incorporated into N-(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester hydrochloride, which has the systematic name methyl 2-(2'-cyanobiphenyl-4-yl)methylammonio]-3-methylbutanoate chloride (C20H23N2O2+·Cl-) . This intermediate crystallizes with two ion pairs in the asymmetric unit, related pseudocentrosymmetrically to each other. The primary structural difference between these ion pairs is the orientation of the isopropyl group derived from the L-Valine portion of the molecule .

Table 4: Pharmaceutical Products Using L-Valine Methyl Ester Hydrochloride

DrugClassMedical UseRole of L-Valine Methyl Ester Hydrochloride
ValsartanAngiotensin II receptor blockerHypertension, heart failureKey intermediate in synthesis pathway
Other antihypertensivesVariousCardiovascular disordersSynthesis intermediate

L-Valine methyl ester hydrochloride is available as a reference standard for pharmaceutical quality control purposes . These standards are produced in accordance with internationally recognized requirements for the development and production of reference materials, including ISO 17025 standards for the competence of reference standard manufacturers .

The availability of these reference standards facilitates:

  • Method validation in analytical laboratories

  • Quality control in pharmaceutical manufacturing

  • Research and development of new pharmaceutical compounds

  • Regulatory compliance in drug production

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